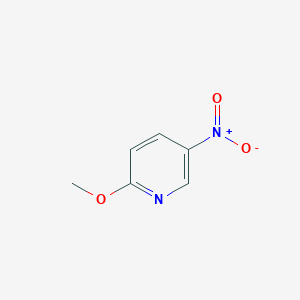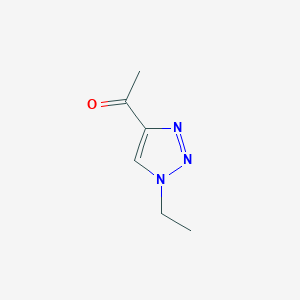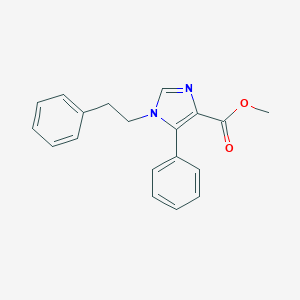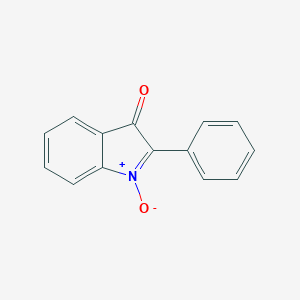![molecular formula C11H14N2O2 B154806 ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate CAS No. 137676-51-8](/img/structure/B154806.png)
ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mécanisme D'action
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator and plays a key role in regulating various physiological and pathological processes. By blocking the adenosine A1 receptor, ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can modulate the activity of various neurotransmitters and signaling pathways, leading to a wide range of physiological and pharmacological effects.
Effets Biochimiques Et Physiologiques
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate, and can affect the release of various hormones, including cortisol and insulin. It can also affect the activity of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. In addition, it can modulate the activity of various ion channels, including the L-type calcium channel and the inward rectifier potassium channel.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise modulation of adenosine signaling. It is also relatively stable and easy to handle, which makes it suitable for use in various experimental systems. However, ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate also has some limitations. It has poor solubility in water, which can limit its use in certain experimental systems. It can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate. One direction is to study its effects on various physiological and pathological processes in vivo, using animal models of disease. Another direction is to develop more selective and potent antagonists of the adenosine A1 receptor, which could have therapeutic potential for various diseases. Finally, it would be interesting to study the effects of ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate on other adenosine receptors, such as the A2A receptor, which could provide new insights into the role of adenosine signaling in various physiological and pathological processes.
Méthodes De Synthèse
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can be synthesized by the reaction of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate with 3-amino-5-bromocyclopenta[c]pyridine-6-carboxylic acid ethyl ester in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and a cyclization reaction to form the desired product.
Applications De Recherche Scientifique
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, ischemic stroke, and cardiac arrhythmias. It has also been used to study the effects of adenosine on sleep, memory, and learning.
Propriétés
Numéro CAS |
137676-51-8 |
|---|---|
Nom du produit |
ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-8-5-3-4-7(8)6-13-10(9)12/h6H,2-5H2,1H3,(H2,12,13) |
Clé InChI |
HRVQVXCPHVRJIK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CCCC2=CN=C1N |
SMILES canonique |
CCOC(=O)C1=C2CCCC2=CN=C1N |
Synonymes |
5H-Cyclopenta[c]pyridine-4-carboxylicacid,3-amino-6,7-dihydro-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















